Lipophilicity (XLogP3-AA) Differentiation of 1-tert-Butyl vs. 1-Phenyl and 1-Methyl Analogs
The lipophilicity of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one, as measured by computed XLogP3-AA, is 1.3 [1]. This value is significantly lower than the 1-phenyl analog (XLogP3-AA = 2.46) , representing a ~1.16 log unit decrease. In contrast, the tert-butyl derivative is more lipophilic than the 1-methyl analog, which would be expected to have an even lower logP. This intermediate lipophilicity profile is distinct and can influence membrane permeability and solubility compared to other N1-substituted analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: 2.46; 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Not directly available, but expected to be <1.3 |
| Quantified Difference | ΔXLogP3-AA = -1.16 vs. 1-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) for target; Hit2Lead database for 1-phenyl analog. |
Why This Matters
The distinct lipophilicity of the tert-butyl analog influences its partitioning behavior and can affect its utility as a scaffold in drug discovery campaigns compared to other N1-substituted derivatives.
- [1] PubChem. (2026). 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. Compound Summary CID 11816366. View Source
